7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and a carbonitrile group
Preparation Methods
The synthesis of 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with ammonium acetate to form the hexahydroquinoline core.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction using pyridine-3-carboxaldehyde.
Formation of the Carbonitrile Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid group under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Biological Research: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for understanding its potential therapeutic effects.
Industrial Applications:
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions . This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar compounds to 7-(4-Chlorophenyl)-2-methyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include:
3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one: This compound shares the chlorophenyl and pyridinyl groups but differs in its overall structure and properties.
1-(But-1-en-2-yl)-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole: This compound has a similar chlorophenyl group but features a pyrazole ring instead of a hexahydroquinoline core.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a similar pyridinyl group and are studied for their potential as enzyme inhibitors.
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methyl-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O/c1-13-18(11-24)21(15-3-2-8-25-12-15)22-19(26-13)9-16(10-20(22)27)14-4-6-17(23)7-5-14/h2-8,12,16,21,26H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMFOCWQWUHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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